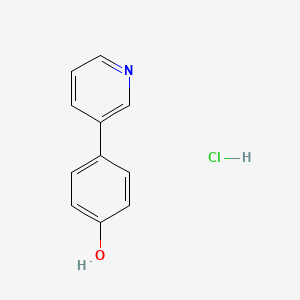
4-(Pyridin-3-yl)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Pyridin-3-yl)phenol” is a chemical compound with the molecular formula C11H9NO . It is structurally diverse and is quite familiar in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
Pyridinium salts, which are structurally similar to “4-(Pyridin-3-yl)phenol”, have been synthesized through various routes . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecule consists of a pyrrodinyl group attached via N to the 4-position of pyridine . It also contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .Chemical Reactions Analysis
Pyridinium salts, which are structurally similar to “4-(Pyridin-3-yl)phenol”, have shown a wide range of reactivity . They have played an intriguing role in a wide range of research topics .Physical And Chemical Properties Analysis
Phenols, which include “4-(Pyridin-3-yl)phenol”, generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .科学的研究の応用
Catalytic Applications in Organic Synthesis
4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This process benefits from a straightforward reaction mechanism and the recyclability of the catalyst, which is advantageous for green chemistry and sustainability efforts (Liu, Ma, Liu, & Wang, 2014).
Synthesis of Novel Compounds
Research on the reaction of pyridoxal with polyfunctional phenols has led to the synthesis of potentially biologically active compounds. This method showcases the versatility of hydrochloric acid as a catalyst in creating complex structures with good yields, demonstrating the compound's utility in synthesizing new molecules with potential biological activities (Kibardina, Chumakova, Gazizov, Burilov, & Pudovik, 2014).
Development of Organic Dyes with Large Stokes Shift
A series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols were synthesized to investigate their photophysical properties. These compounds displayed intense fluorescence with a large Stokes shift and high quantum yields, making them excellent candidates for applications in dye-sensitized solar cells and fluorescent markers (Marchesi, Brenna, & Ardizzoia, 2019).
Corrosion Inhibition
Research into Schiff’s bases of pyridyl substituted triazoles has revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These studies highlight the compound's role in developing protective coatings for industrial metals, significantly impacting material longevity and durability (Ansari, Quraishi, & Singh, 2014).
High-Spin Manganese Aggregate Construction
The compound has contributed to the development of high-spin manganese clusters, which are crucial for magnetic storage media and spintronic devices. This application underscores the material's significance in advancing data storage technology (Bai, Yang, Li, Bi, Li, Tang, Han, Zheng, Wu, & Qiu, 2018).
作用機序
Target of Action
Structurally similar pyridinium salts have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation .
Biochemical Pathways
Pyridinium salts, which are structurally similar, have been found to affect a wide range of biochemical pathways, including those involved in microbial metabolism, cancer cell proliferation, and neurological signaling .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, would likely influence its bioavailability .
Result of Action
Similar compounds have been found to induce various cellular responses, such as apoptosis and changes in cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-pyridin-3-ylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO.ClH/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10;/h1-8,13H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSAVXAHMOIYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)
![2-Methyl-7-[pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2575493.png)
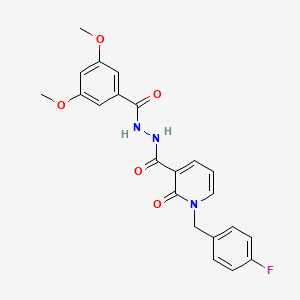
![8-(4-Methoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2575497.png)
![1-[(4-Methoxyphenyl)methyl]pyrazole-4-carboximidamide;hydrochloride](/img/structure/B2575498.png)
amino]carbonyl}benzoic acid](/img/structure/B2575499.png)

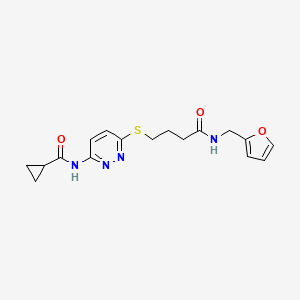
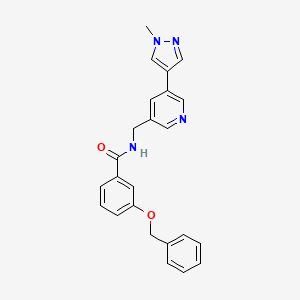

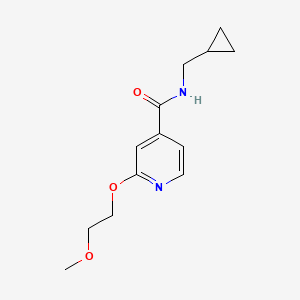
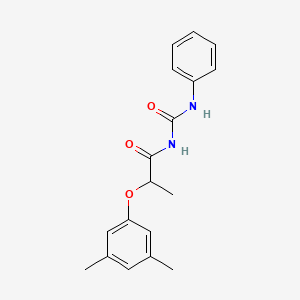
![5-Azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2575510.png)
![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide](/img/structure/B2575512.png)